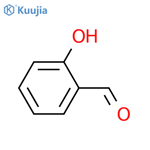

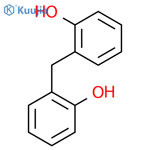

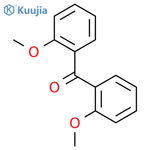

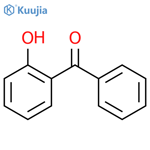

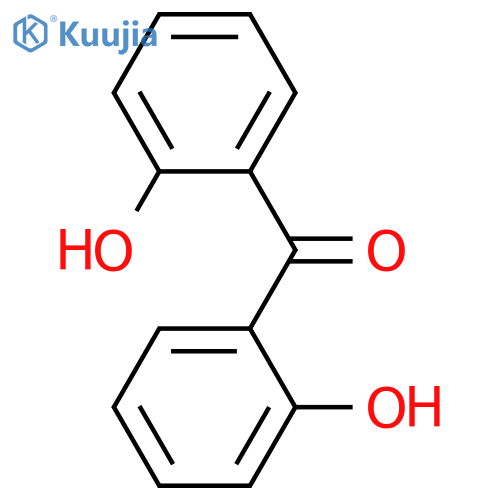

Cas no 835-11-0 (Bis(2-hydroxyphenyl)methanone)

Bis(2-hydroxyphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- 2,2 -Dihydroxybenzophenone

- 2,2'-Dihydroxybenzophenone

- 2.2'-Dihydroxybenzophenone

- Bis(2-hydroxyphenyl)methanone

- Benzophenone, 2,2′-dihydroxy- (7CI, 8CI)

- Bis(2-hydroxyphenyl)methanone (ACI)

- 2,2′-Dihydroxybenzophenone

- 2-(2-Hydroxybenzoyl)phenol

- Bis(2-hydroxyphenyl) ketone

-

- MDL: MFCD00002217

- インチ: 1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H

- InChIKey: YIYBRXKMQFDHSM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(O)=CC=CC=1)C1C(O)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 214.06300

- どういたいしつりょう: 214.062994

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5

- ひょうめんでんか: 0

- 互変異性体の数: 14

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: レモンイエローのフレーク状または角柱状結晶は、刺激性が強い。

- 密度みつど: 1.1956 (rough estimate)

- ゆうかいてん: 61.0 to 64.0 deg-C

- ふってん: 333°C (estimate)

- フラッシュポイント: 166.8°C

- 屈折率: 1.5090 (estimate)

- PSA: 57.53000

- LogP: 2.32880

- ようかいせい: エタノール、エーテル、クロロホルムに溶け、水に溶けない

Bis(2-hydroxyphenyl)methanone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

Bis(2-hydroxyphenyl)methanone 税関データ

- 税関コード:2914501900

- 税関データ:

中国税関コード:

2914501900概要:

2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Bis(2-hydroxyphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1099-10G |

2,2'-Dihydroxybenzophenone |

835-11-0 | >99.0%(GC) | 10g |

¥450.00 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257994-25g |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 97% | 25g |

¥1179.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257994-100g |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 97% | 100g |

¥4076.00 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UA110-1g |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 98% | 1g |

163CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UA110-25g |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 98% | 25g |

1969CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DV110-5g |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 99% | 5g |

544CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OS144-200mg |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 99% | 200mg |

55.0CNY | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OS144-1g |

Bis(2-hydroxyphenyl)methanone |

835-11-0 | 99% | 1g |

204.0CNY | 2021-08-06 | |

| eNovation Chemicals LLC | D747830-25g |

2,2-Dihydroxybenzophenone |

835-11-0 | 99.0% | 25g |

$155 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-230774-5 g |

2,2'-Dihydroxybenzophenone, |

835-11-0 | ≥98% | 5g |

¥722.00 | 2023-07-11 |

Bis(2-hydroxyphenyl)methanone 合成方法

ごうせいかいろ 1

1.2 Reagents: Ammonium chloride Solvents: Water

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

ごうせいかいろ 4

1.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid , Trifluoroacetic anhydride ; 24 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

ごうせいかいろ 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

1.2 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 9

1.2 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 10

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt; 6 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Solvents: Tetrahydrofuran ; rt; 8 - 12 h, rt

2.2 Reagents: Ammonium chloride Solvents: Water

ごうせいかいろ 11

2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium , Tri-tert-butylphosphine Solvents: Acetone , Toluene , 1,4-Dioxane ; 30 min, rt; 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 12

ごうせいかいろ 13

1.2 Reagents: Ammonium chloride Solvents: Water

ごうせいかいろ 14

1.2 Reagents: Ammonium chloride Solvents: Water

ごうせいかいろ 15

1.2 Reagents: Water

ごうせいかいろ 16

2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium , Tri-tert-butylphosphine Solvents: Acetone , Toluene , 1,4-Dioxane ; 30 min, rt; 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 17

1.2 Reagents: Sodium bicarbonate Solvents: Water

ごうせいかいろ 18

ごうせいかいろ 19

ごうせいかいろ 20

ごうせいかいろ 21

2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium , Tri-tert-butylphosphine Solvents: Acetone , Toluene , 1,4-Dioxane ; 30 min, rt; 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 22

2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium , Tri-tert-butylphosphine Solvents: Acetone , Toluene , 1,4-Dioxane ; 30 min, rt; 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Bis(2-hydroxyphenyl)methanone Raw materials

- Benzenemethanol, 2-hydroxy-α-(2-hydroxyphenyl)-

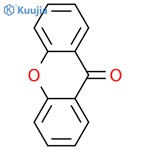

- Xanthone

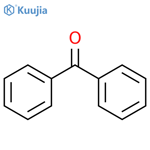

- Benzophenone

- 2,2'-Bis(hydroxyphenyl)methane

- (2-hydroxyphenyl)boronic acid

- 2-Hydroxybenzaldehyde

- Bis(2-methoxyphenyl)methanone

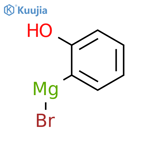

- Magnesium, bromo(2-hydroxyphenyl)-

- 2-Hydroxyphenone

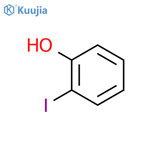

- 2-Iodophenol

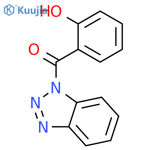

- 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol

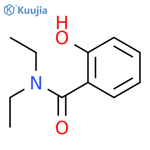

- N,N-Diethylsalicylamide

Bis(2-hydroxyphenyl)methanone Preparation Products

Bis(2-hydroxyphenyl)methanone 関連文献

-

Anish Lazar,Chathakudath P. Vinod,Anand Pal Singh New J. Chem. 2016 40 2423

-

Min-Seob Seo,Kiseong Kim,Hyunwoo Kim Chem. Commun. 2013 49 11623

-

Maddali L. N. Rao,Boddu S. Ramakrishna RSC Adv. 2016 6 75505

-

Naiqiang Liang,Shigeki Kuwata,Ryohei Ishige,Shinji Ando Mater. Chem. Front. 2022 6 24

-

Chetna Jadala,Budaganaboyina Prasad,A. V. G. Prasanthi,Nagula Shankaraiah,Ahmed Kamal RSC Adv. 2019 9 30659

-

Alexandros A. Kitos,Constantina Papatriantafyllopoulou,Anastasios J. Tasiopoulos,Spyros P. Perlepes,Albert Escuer,Vassilios Nastopoulos Dalton Trans. 2017 46 3240

-

7. Reactions of metal ions with triketones in solution. Part 1. Formation constants for the systems of heptane-2,4,6-trione, 1-phenylhexane-1,3,5-trione, 1,5-diphenylpentane-1,3,5-trione, and 2,2′-dihydroxybenzophenone with proton, nickel(II), and cobalt(II)Michael J. Hynes,James Walsh J. Chem. Soc. Dalton Trans. 1985 1543

-

Son Q. T. Pham,Christopher Richardson,Celine Kelso,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2020 49 10360

-

Harshita Shet,Udaysinh Parmar,Shatrughn Bhilare,Anant R. Kapdi Org. Chem. Front. 2021 8 1599

-

J. M. Lopez Fernandez,D. Perez-Bendito,M. Valcarcel Analyst 1978 103 1210

Bis(2-hydroxyphenyl)methanoneに関する追加情報

Bis(2-hydroxyphenyl)methanone (CAS No. 835-11-0): An Overview of Its Properties, Applications, and Recent Research

Bis(2-hydroxyphenyl)methanone, also known as 1,1-bis(2-hydroxyphenyl)ethanone or 4,4'-dihydroxyacetophenone, is a compound with the chemical formula C14H12O3. This compound is characterized by its unique molecular structure, which includes two hydroxyl groups attached to phenyl rings and a ketone group. The CAS Number for this compound is 835-11-0. In this article, we will delve into the properties, applications, and recent research advancements related to Bis(2-hydroxyphenyl)methanone.

Bis(2-hydroxyphenyl)methanone is a versatile compound with a wide range of applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its molecular structure makes it an attractive candidate for the development of new materials and pharmaceuticals due to its ability to form stable complexes and its potential for functionalization.

In the pharmaceutical industry, Bis(2-hydroxyphenyl)methanone has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry in 2023 highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. This finding suggests that Bis(2-hydroxyphenyl)methanone could be a promising lead compound for the development of new anti-inflammatory drugs.

Moreover, Bis(2-hydroxyphenyl)methanone has shown potential as a precursor for the synthesis of more complex molecules. Its hydroxyl groups can be readily functionalized through various chemical reactions, such as esterification and etherification. This versatility makes it an important intermediate in organic synthesis. For example, a recent study in the Tetrahedron Letters demonstrated the use of Bis(2-hydroxyphenyl)methanone in the synthesis of novel polymers with enhanced mechanical properties.

In materials science, Bis(2-hydroxyphenyl)methanone has been explored for its potential in developing advanced materials with unique optical and electronic properties. Research published in the Journal of Materials Chemistry C in 2023 reported the synthesis of luminescent materials using Bis(2-hydroxyphenyl)methanone as a building block. These materials exhibited excellent photoluminescence properties and could be used in various applications, such as organic light-emitting diodes (OLEDs) and sensors.

The physical properties of Bis(2-hydroxyphenyl)methanone are also noteworthy. It is a white crystalline solid with a melting point of approximately 155-157°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for various chemical processes and applications.

Safety considerations are essential when handling Bis(2-hydroxyphenyl)methanone. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.

In conclusion, Bis(2-hydroxyphenyl)methanone (CAS No. 835-11-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Recent research has shed light on its anti-inflammatory properties, versatility as a synthetic intermediate, and applications in advanced materials. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in various scientific fields.

835-11-0 (Bis(2-hydroxyphenyl)methanone) 関連製品

- 2188202-93-7(1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)

- 496929-99-8(7-BROMO-D-TRYPTOPHAN)

- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)

- 1060225-99-1(N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide)

- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)

- 2014396-13-3((2-fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone)

- 1526819-01-1(1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2-(methylamino)ethan-1-ol)

- 926910-60-3((2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid)